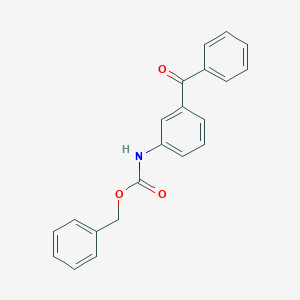![molecular formula C15H17NO3S B263214 N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide, also known as EPTC, is an herbicide that is commonly used in agriculture to control weeds. EPTC belongs to the thiocarbamate family of herbicides and is known for its selective control of grassy weeds.
Wirkmechanismus
The mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This compound binds to the ACC enzyme, preventing the enzyme from functioning properly and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. This compound has also been shown to have some phytotoxicity to certain crops, especially at high application rates.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective control of grassy weeds makes it a valuable tool in weed management. However, its potential phytotoxicity to certain crops and its toxicity to aquatic organisms must be considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide. One area of interest is the development of new formulations of this compound that are more effective and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use as a fungicide and insecticide. Additionally, the development of new herbicides with different modes of action could help to reduce the potential for weed resistance to this compound.
Synthesemethoden
The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with thiophosgene to form this compound. The reaction is carried out in the presence of a base and a solvent.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops such as corn, soybeans, and wheat. This compound has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition to its herbicidal properties, this compound has been studied for its potential use as a fungicide and an insecticide.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3S/c1-2-18-12-6-3-4-7-13(12)19-10-9-16-15(17)14-8-5-11-20-14/h3-8,11H,2,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
HIPDYHMVCYQJSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)
![Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate](/img/structure/B263159.png)
![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)